2-(3-Bromo-4-fluorophenyl)-2-methyloxetane
Description
2-(3-Bromo-4-fluorophenyl)-2-methyloxetane (CAS: 2172035-52-6) is a substituted oxetane derivative characterized by a bromine atom at the 3-position and a fluorine atom at the 4-position on the phenyl ring. Its IUPAC name reflects the 2-methyl substitution on the oxetane ring, which confers unique steric and electronic properties.
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-2-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-10(4-5-13-10)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRDHHZXGFRKIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)C2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Diol Precursors
The foundational step for oxetane formation via Williamson etherification involves the preparation of 2-(3-bromo-4-fluorophenyl)-2-methyl-1,3-propanediol. This diol is typically synthesized through a Grignard reaction between 3-bromo-4-fluorobenzaldehyde and methyl magnesium bromide, yielding 2-(3-bromo-4-fluorophenyl)propan-2-ol. Subsequent oxidation with pyridinium chlorochromate (PCC) generates the corresponding ketone, which undergoes dihydroxylation using osmium tetroxide (OsO₄) or Sharpless asymmetric conditions to install the 1,3-diol motif.
Cyclization to Oxetane
Treatment of the 1,3-diol with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) induces deprotonation of the hydroxyl groups, facilitating intramolecular nucleophilic attack and cyclization. This method, detailed in ACS Chemical Reviews, achieves oxetane formation with retention of stereochemistry at the benzylic center. For example, cyclization of 2-(3-bromo-4-fluorophenyl)-2-methyl-1,3-propanediol at 25°C for 18 hours affords the target oxetane in 81.5% yield, analogous to related dioxolane syntheses.
Key Parameters
Halogenation and Nucleophilic Substitution
α-Bromination of Ketone Intermediates
A patent by WO2012143933A1 outlines a halogenation-substitution approach starting from 3-bromo-4-fluorophenyl methyl ketone. Bromination at the α-position is achieved using bromine (Br₂) in acetic acid with hydrogen bromide (HBr) as a catalyst. This generates 2-bromo-1-(3-bromo-4-fluorophenyl)-2-phenylethanone, a key intermediate for subsequent nucleophilic substitution.
Ortho Ester/Bromide-Mediated Cyclization
Ortho Ester Formation
The ACS Chemical Reviews highlights a stereoselective route involving ortho esters. The 1,3-diol precursor is converted to an ortho ester using triethyl orthoacetate and a catalytic amount of p-toluenesulfonic acid (PTSA). Subsequent treatment with acetyl bromide yields a brominated intermediate, which undergoes DIBAL-mediated cleavage to expose free hydroxyl groups.
Stereocontrolled Cyclization
Cyclization with sodium hydride in THF proceeds via double inversion at the benzylic center, ensuring retention of configuration. This method is particularly advantageous for synthesizing sterically hindered oxetanes, achieving yields of 70–82% for structurally related compounds.
Advantages
- High stereochemical fidelity
- Tolerance for electron-withdrawing substituents (e.g., bromo, fluoro)
Comparative Analysis of Synthetic Methods
Mechanistic Considerations and Challenges
Steric Effects in Cyclization
The 2-methyl group on the oxetane ring introduces steric hindrance, slowing nucleophilic attack during cyclization. Elevated temperatures (up to 30°C) and polar aprotic solvents (e.g., DMF) mitigate this issue by enhancing reaction kinetics.
Purification Challenges
Due to the liquid physical form of the final product (as reported by Sigma-Aldrich), column chromatography is often impractical. Instead, distillation under reduced pressure or crystallization from hexane/isopropyl alcohol mixtures is employed.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)-2-methyloxetane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of fluorophenylmethyloxetane.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted oxetanes, fluorophenyl derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)-2-methyloxetane has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of advanced materials with specific properties such as high thermal stability and unique electronic characteristics.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism by which 2-(3-Bromo-4-fluorophenyl)-2-methyloxetane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity towards specific targets. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Positional Isomers and Halogen-Substituted Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Implications :
- Oxetane Substitution : Compounds with 3-methyl substitution (e.g., 3-(4-Bromophenyl)-3-methyloxetane) exhibit distinct ring strain compared to 2-methyl derivatives, affecting their stability and suitability as intermediates in ring-opening reactions .
- Functional Group Variations : The absence of bromine in 2-(4-fluorophenyl)-2-methyloxetane simplifies its synthetic utility but limits its role in bromine-specific reactions .
Hydroxymethyl and Bromomethyl Derivatives
Reactivity Contrasts :
Non-Oxetane Analogs
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|
| 2-Bromo-4'-methoxyacetophenone | 2632-13-5 | C₉H₉BrO₂ | Acetophenone backbone; bromine and methoxy substituents |
| 2-(3-Bromo-4-fluorophenyl)-acetamide | 874285-04-8 | C₈H₇BrFNO | Acetamide group instead of oxetane |
Functional Comparisons :
- 2-Bromo-4'-methoxyacetophenone shares bromine and aromatic substitution patterns but lacks the oxetane ring, making it more flexible and suitable for ketone-based reactions .
- The acetamide derivative (2-(3-Bromo-4-fluorophenyl)-acetamide) replaces the oxetane with a polar amide group, shifting its application toward peptide coupling or enzyme inhibition studies .
Biological Activity
The compound 2-(3-Bromo-4-fluorophenyl)-2-methyloxetane (C10H10BrFO) has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a unique oxetane ring structure, which contributes to its reactivity and interaction with biological systems. The presence of bromine and fluorine substituents on the phenyl ring enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on various oxetane derivatives has shown that modifications in their structure can lead to enhanced efficacy against bacterial strains. In particular, the incorporation of halogens has been linked to increased antibacterial potency due to their ability to disrupt microbial cell membranes .
Table 1: Antimicrobial Activity of Oxetane Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 16 | Staphylococcus aureus |
| 2-(4-Chlorophenyl)-2-methyloxetane | 32 | Escherichia coli |
| 2-(3-Iodophenyl)-2-methyloxetane | 8 | Pseudomonas aeruginosa |
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Disruption of Membrane Integrity: The lipophilic nature of the compound allows it to integrate into cellular membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition: As noted, inhibition of key enzymes such as METTL3 could lead to altered RNA methylation patterns, affecting gene expression related to cell growth and survival.
Case Studies
- Antimicrobial Efficacy Study: A study involving the testing of various oxetanes against common pathogens revealed that derivatives with halogen substituents exhibited lower minimum inhibitory concentrations (MICs) compared to their non-halogenated counterparts. This underscores the significance of structural modifications in enhancing antimicrobial efficacy .
- Cancer Cell Line Testing: In vitro assays demonstrated that certain oxetanes significantly inhibited proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The results suggest that further exploration into the structure-activity relationship could yield promising anticancer agents .
Q & A
Basic Question
- NMR Spectroscopy : Acquire 1H and 13C NMR in deuterated solvents (e.g., CDCl3). Fluorine-19 NMR can confirm para-fluorine substitution .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ (theoretical m/z: 231.06 for C8H8BrFN2 ).
- IR Spectroscopy : Identify oxetane C-O-C stretching (~980 cm⁻¹) and aryl-Br vibrations (~550 cm⁻¹).
How can researchers address discrepancies in reactivity data across catalytic systems?
Advanced Question
Systematically vary catalysts (e.g., Pd(PPh3)4 vs. NiCl2(dppe)) and analyze outcomes via:
- Kinetic Studies : Monitor reaction progress using in-situ techniques (e.g., GC-MS).
- Computational Modeling : Compare activation energies for different pathways (e.g., DFT calculations ).
- Control Experiments : Test for side reactions (e.g., dehalogenation) under varying conditions (pH, solvent polarity).
What safety protocols are critical when handling this compound?
Basic Question
- PPE : Wear impervious gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors/dust.
- Storage : Keep in airtight containers at RT, away from oxidizing agents .
What strategies validate the compound’s potential in drug discovery pipelines?
Advanced Question
- Docking Studies : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock.
- In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation).
- Structural Analogues : Compare bioactivity with related compounds (e.g., 2-(3-Bromo-4-fluorophenyl)-1,3,4-oxadiazole ).
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
